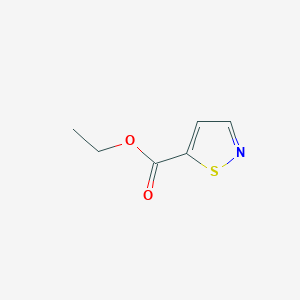

Ethyl isothiazole-5-carboxylate

Description

Ethyl isothiazole-5-carboxylate (C₆H₇NO₂S) is a heterocyclic compound featuring an isothiazole ring substituted with an ethyl ester group at the 5-position. Its synthesis and applications are well-documented in the preparation of azo disperse dyes for polyester fabrics, where it serves as a diazo component . These dyes exhibit excellent washing and rubbing fastness, as well as good light fastness . The compound is characterized by NMR, IR, and visible absorption spectroscopy .

Properties

IUPAC Name |

ethyl 1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOWZHIFHRFVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl Isothiazole-5-Carboxylate

General Synthetic Routes

This compound can be synthesized through various organic synthetic strategies involving the construction of the isothiazole ring and introduction of the ethyl carboxylate group. The main approaches include:

- Cyclization reactions involving appropriate precursors such as chloroacetyl derivatives and thiourea or related sulfur and nitrogen sources.

- Nucleophilic substitution reactions on halogenated isothiazole intermediates.

- Catalytic cyclization using metal catalysts under inert atmospheres.

Detailed Preparation Method from Literature

Synthesis via Reaction of Ethyl 3-Ethoxyacrylate, Urea, and Potassium Sulfide (Copper-Catalyzed)

One well-documented method involves the copper-catalyzed reaction of ethyl 3-ethoxyacrylate with urea and potassium sulfide in a tetrahydrofuran (THF)/water solvent mixture under nitrogen atmosphere at 55 °C for 1.5 hours. This method yields ethyl 2-aminothiazole-5-carboxylate, a close analog of this compound, with a high yield of 95.7% and purity of 99.34%. The product is isolated by extraction with dichloromethane, concentration, washing, and recrystallization from ethanol.

| Parameter | Details |

|---|---|

| Reactants | Ethyl 3-ethoxyacrylate, urea, potassium sulfide, nano-copper powder |

| Catalyst | Nano-copper powder (10% loading) |

| Solvent | THF/H2O mixture (6:1 volume ratio) |

| Temperature | 55 °C |

| Time | 1.5 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 95.7% |

| Purity | 99.34% |

This method is referenced in patent CN106008393 and related chemical synthesis databases.

Preparation via Ethanol Solution of Thiocarbamide and Sodium Carbonate with Ethyl 2-Chloroacetoacetate

Another method involves the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, a structurally related compound, through the reaction of thiocarbamide and sodium carbonate in an ethanol solution containing ethyl acetate, followed by the dropwise addition of ethyl 2-chloroacetoacetate. The reaction is carried out in stages:

| Step | Conditions and Details |

|---|---|

| 1 | Prepare 10-35% ethyl acetate solution in ethanol; add thiocarbamide and sodium carbonate (weight ratio sodium carbonate to ethyl 2-chloroacetoacetate: 0.01-0.1). |

| 2 | Warm solution to 40-55 °C; add ethyl 2-chloroacetoacetate dropwise over 20-30 min; then heat to 60-70 °C for 5-5.5 hours. |

| 3 | Remove most solvent by distillation; cool to room temperature and filter. |

| 4 | Add filtrate to water; adjust pH to 9-10 using caustic soda solution; stir for 0.5 hours. |

| 5 | Filter and vacuum dry to obtain the product. |

Preferred conditions include a 20-25% mass concentration of ethyl acetate and 1.5 g sodium carbonate for 200 mL solution. The optimal dropping temperature of ethyl 2-chloroacetoacetate is 43-45 °C, with holding temperature after addition at 64-66 °C. The product yield exceeds 98% with a melting point of 172-173 °C.

| Parameter | Details |

|---|---|

| Solvent | Ethanol with 10-35% ethyl acetate |

| Reactants | Thiocarbamide, sodium carbonate, ethyl 2-chloroacetoacetate |

| Temperature | 40-55 °C (addition), then 60-70 °C (reaction) |

| Reaction time | 5-5.5 hours |

| pH adjustment | 9-10 using caustic soda |

| Yield | >98% |

| Melting Point | 172-173 °C |

This method is described in Chinese patent CN103664819A.

Nucleophilic Displacement on Halogenated Isothiazole Esters

This compound derivatives can also be synthesized by nucleophilic displacement reactions on halogenated isothiazolo[5,4-b]pyridine-5-carboxylates. For example, ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate can be prepared by refluxing the corresponding hydroxy derivative with phosphorus oxychloride, followed by substitution reactions with various nucleophiles to yield substituted amino derivatives.

| Step | Reaction Details |

|---|---|

| 1 | Reflux ethyl 4-hydroxyisothiazolo[5,4-b]pyridine-5-carboxylate with phosphorus oxychloride at 135-140 °C for 1.5-2 h. |

| 2 | Cool and extract product; wash with aqueous ammonia, sodium bicarbonate, and brine. |

| 3 | Perform nucleophilic displacement with amines or other nucleophiles under nitrogen atmosphere. |

| 4 | Isolate substituted this compound derivatives by filtration and crystallization. |

This approach allows access to various substituted derivatives with good to excellent yields (up to 89%) and is useful for further functionalization.

Summary Table of Preparation Methods

Analytical and Research Findings

- The copper-catalyzed method yields a product with 99.34% purity, confirmed by recrystallization and standard purification techniques.

- The ethanol/ethyl acetate method achieves a melting point of 172-173 °C, consistent with literature values for ethyl 2-amino-4-methylthiazole-5-carboxylate, indicating high purity and correct structure.

- Spectral and elemental analyses confirm the structures of substituted derivatives prepared via nucleophilic displacement, supporting the reliability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Ethyl isothiazole-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Isothiazolines.

Substitution: Various substituted isothiazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl isothiazole-5-carboxylate exhibits significant antimicrobial activity, making it a candidate for the development of new antibacterial agents. Research has shown that derivatives of isothiazoles can inhibit bacterial growth effectively, which positions them as potential treatments for infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that this compound can modulate inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, one study evaluated the cytotoxic effects of compounds containing thiazole structures against various cancer cell lines, including neuroblastoma and lung carcinoma. The results showed that some derivatives exhibited higher selectivity and effectiveness compared to established chemotherapeutics like doxorubicin .

Agricultural Sciences

Microbicides and Fungicides

this compound has been identified as an effective microbicide in agricultural applications. It can combat plant pathogens, including fungi and bacteria, thereby enhancing crop protection. The compound's ability to induce resistance in plants against infections further underscores its utility in sustainable agriculture practices .

Herbicide Development

As a building block for herbicides, this compound contributes to the formulation of agrochemicals aimed at improving crop yields while minimizing environmental impact. Its structural features allow for modifications that can enhance herbicidal efficacy against specific weed species .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition mechanisms. Its interactions with biological targets help elucidate pathways involved in microbial metabolism and inflammation, providing insights into potential therapeutic strategies .

Diagnostic Tools Development

The compound is also being investigated for its potential use in diagnostic assays. Its ability to interact with specific biomolecules makes it a candidate for developing sensitive detection methods in clinical settings .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of ethyl isothiazole-5-carboxylate involves its interaction with various molecular targets:

Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase and cyclin G-associated kinase, affecting metabolic and signaling pathways.

Pathways Involved: By inhibiting these enzymes, this compound can disrupt the production of reactive oxygen species and interfere with cell cycle regulation, leading to its antimicrobial and anticancer effects

Comparison with Similar Compounds

Structural Analogues Within the Isothiazole Family

Ethyl 3-(2-Ethoxyphenyl)isothiazole-5-Carboxylate

- Molecular Formula: C₁₂H₁₂NO₃S

- Substituents : 3-(2-Ethoxyphenyl) group.

- Key Properties/Applications :

- Comparison : The ethoxyphenyl substitution enhances aromatic interactions, making it suitable for medicinal chemistry applications, unlike the parent compound’s primary use in dyes.

Ethyl Thieno[3,2-d]Isothiazole-5-Carboxylate

- Molecular Formula: C₈H₇NO₂S₂

- Substituents: Fused thieno-isothiazole ring system.

- Key Properties/Applications: Biochemical reagent stored at 2–8°C .

Ethyl 4-Amino-3-(4-Fluorophenyl)Isothiazole-5-Carboxylate

- Molecular Formula : C₁₂H₁₁FN₂O₂S

- Substituents: 4-Amino and 3-(4-fluorophenyl) groups.

- Key Properties/Applications: The amino group enhances nucleophilicity, enabling participation in coupling reactions for drug discovery . Fluorophenyl substitution introduces electron-withdrawing effects, altering reactivity compared to the unsubstituted parent compound .

Thiazole and Benzothiazole Derivatives

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

- Molecular Formula: C₁₄H₁₂F₃NO₂S

- Substituents : 4-Methyl and 2-(4-trifluoromethylphenyl) groups.

- Key Properties/Applications :

Ethyl 2-Amino-1,3-Benzothiazole-5-Carboxylate

- Molecular Formula : C₁₀H₁₀N₂O₂S

- Substituents: Fused benzene ring and 2-amino group.

- Key Properties/Applications: The fused benzothiazole system increases aromaticity, improving UV absorption for optical applications . Amino groups facilitate further functionalization, such as amide bond formation .

Isoxazole Analogues

Ethyl Isoxazole-5-Carboxylate

- Molecular Formula: C₆H₇NO₃

- Substituents : Isoxazole ring (oxygen replaces sulfur in the heterocycle).

- Key Properties/Applications :

Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate

- Molecular Formula: C₁₃H₁₃NO₃

- Substituents : 5-Methyl and 3-phenyl groups.

- Key Properties/Applications :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl isothiazole-5-carboxylate derivatives, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves cyclization of precursors (e.g., α-acetylenic γ-hydroxyaldehydes with hydroxylamine) or coupling reactions using agents like EDC·HCl and HOBT in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction temperatures are critical: initial low temperatures (0–5°C) prevent side reactions, followed by room-temperature stirring .

- Optimization : Microwave-assisted synthesis can enhance efficiency (reduced time, higher purity). Purification via recrystallization or chromatography ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural Analysis : Nuclear Magnetic Resonance (NMR) confirms regiochemistry and substituent positions. For example, NMR distinguishes ester protons (~4.3 ppm) and aromatic/heterocyclic protons (6–8 ppm) .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection validates purity (>95% typically required for pharmacological studies) .

Q. How do substituents on the isothiazole ring influence physicochemical properties?

- Key Trends :

| Substituent Position | Effect on Solubility | Impact on Reactivity |

|---|---|---|

| 3-Methyl (C-3) | Increases lipophilicity | Stabilizes ring against oxidation |

| 5-Amino (C-5) | Enhances hydrogen bonding | Facilitates nucleophilic substitution |

- Electron-withdrawing groups (e.g., nitro at C-4) reduce basicity but increase electrophilic reactivity .

Advanced Research Questions

Q. What computational strategies are used to predict the pharmacological activity of this compound derivatives?

- AI-Driven Approaches : Retrosynthetic tools (e.g., Template_relevance Reaxys) leverage reaction databases to propose feasible pathways. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or bacterial enzymes .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent electronegativity with antimicrobial IC values .

Q. How can contradictory biological activity data across studies be resolved?

- Case Example : Discrepancies in anticancer activity (e.g., IC ranging from 10 μM to >100 μM) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assay in triplicate, 48-hour incubation) reduce variability .

- Meta-Analysis : Cross-study comparisons using PubChem BioAssay data identify outliers and validate trends (e.g., methyl substituents consistently enhancing cytotoxicity) .

Q. What are the challenges in crystallizing this compound derivatives for X-ray diffraction studies?

- Crystallization Issues : Low melting points and hygroscopicity complicate crystal growth. Slow evaporation from ethanol/water mixtures at 4°C improves crystal quality.

- Refinement : SHELXL refines structures against high-resolution data, but twinning or disorder requires manual adjustment (e.g., using Olex2 for Fourier map analysis) .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for isothiazole derivatives?

- Stepwise Approach :

Core Modification : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).

Activity Profiling : Test against a panel of targets (e.g., Gram-positive/-negative bacteria, cancer cell lines).

Statistical Analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Q. What safety protocols are critical when handling this compound in vitro?

- Hazard Mitigation :

- Use fume hoods for reactions involving volatile solvents (e.g., DCM).

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Dispose of waste via authorized facilities (ECHA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.